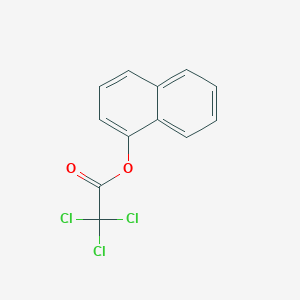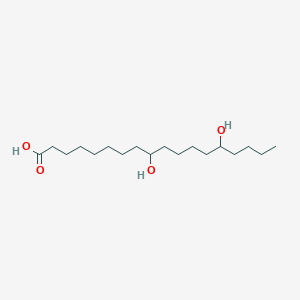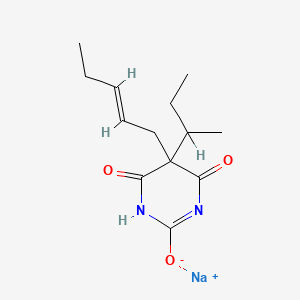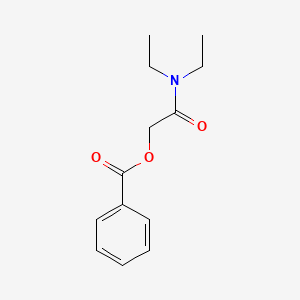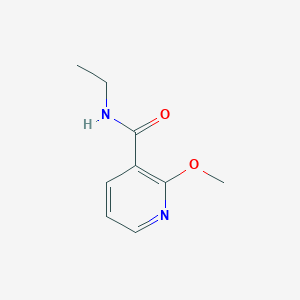
3-Pyridinecarboxamide, N-ethyl-2-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxamide, N-ethyl-2-methoxy- is a heterocyclic organic compound that belongs to the class of pyridinecarboxamides This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group, an ethyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-ethyl-2-methoxy- typically involves the reaction of 3-pyridinecarboxylic acid with ethylamine and methanol under specific reaction conditions. The process can be summarized as follows:
Starting Materials: 3-pyridinecarboxylic acid, ethylamine, and methanol.
Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide group.
Procedure: The 3-pyridinecarboxylic acid is first converted to its corresponding acid chloride using the dehydrating agent. This intermediate is then reacted with ethylamine to form the N-ethyl-3-pyridinecarboxamide. Finally, the methoxy group is introduced by reacting the intermediate with methanol under basic conditions.
Industrial Production Methods
Industrial production of 3-Pyridinecarboxamide, N-ethyl-2-methoxy- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide, N-ethyl-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted pyridinecarboxamides.
Scientific Research Applications
3-Pyridinecarboxamide, N-ethyl-2-methoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, N-ethyl-2-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)pyridine-3-carboxamide
- 4-Pyridinecarboxaldehyde
- Nicotinaldehyde
Uniqueness
3-Pyridinecarboxamide, N-ethyl-2-methoxy- is unique due to its specific substitution pattern on the pyridine ring. The presence of both an ethyl group and a methoxy group imparts distinct chemical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
63380-15-4 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
N-ethyl-2-methoxypyridine-3-carboxamide |
InChI |
InChI=1S/C9H12N2O2/c1-3-10-8(12)7-5-4-6-11-9(7)13-2/h4-6H,3H2,1-2H3,(H,10,12) |
InChI Key |
NWIBNGDMUJCWIM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(N=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


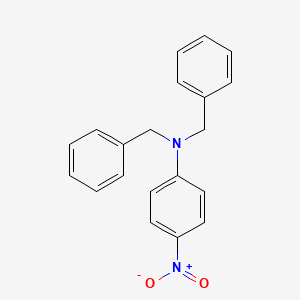
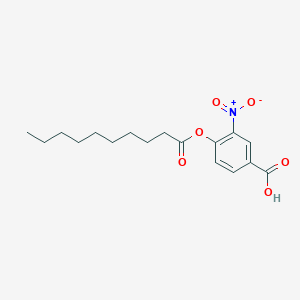

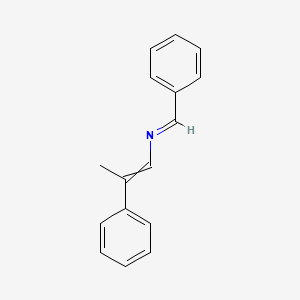

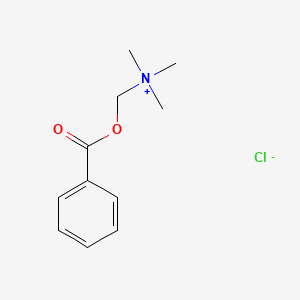
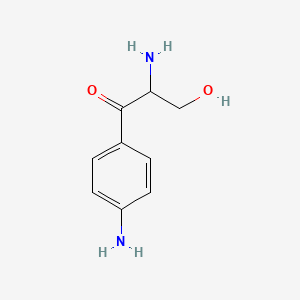
![N-[4-Amino-5-ethoxy-2-(2-hydroxyethoxy)phenyl]benzamide](/img/structure/B14490598.png)
![2-[2-(Chloromethyl)phenoxy]propanamide](/img/structure/B14490599.png)

